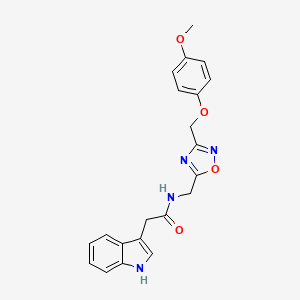

2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

This compound features a hybrid structure combining an indole core, an acetamide linker, and a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenoxymethyl group. The indole moiety is known for its role in modulating biological activity, particularly in anticancer and anti-inflammatory contexts . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the 4-methoxyphenoxy group may influence solubility and selectivity .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-27-15-6-8-16(9-7-15)28-13-19-24-21(29-25-19)12-23-20(26)10-14-11-22-18-5-3-2-4-17(14)18/h2-9,11,22H,10,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCSQFGGHAKRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the methoxyphenoxy group. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form different derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and ability to penetrate biological membranes. The methoxyphenoxy group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparative Analysis Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The 4-methoxyphenoxy group in the target compound may improve selectivity compared to chloro or nitro substituents in analogs .

- Synthetic Challenges : Low yields in some indole derivatives (e.g., 10k: 6%) highlight the need for optimized coupling strategies .

- Unanswered Questions : Direct biological data for the target compound is lacking. Future studies should evaluate its proteasome or kinase inhibitory activity relative to 11g and 36 .

Q & A

Basic: What are the critical steps and methodologies for synthesizing 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

The synthesis involves multi-step organic reactions:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF and K₂CO₃ as a base) .

- Amide coupling : Reacting the oxadiazole intermediate with an indole-containing acetic acid derivative via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

- Purification : Column chromatography or recrystallization from ethanol to isolate the product .

Key reagents include pyridine, zeolite catalysts for triazole formation, and controlled heating (e.g., reflux at 150°C) .

Basic: How is the structural identity of the compound confirmed post-synthesis?

- NMR spectroscopy : - and -NMR analyze aromatic protons, methoxy groups, and amide linkages .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for amides) .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

- Catalyst selection : Zeolite (Y-H) or pyridine improves cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity for amide bond formation .

- Temperature control : Reflux conditions (150°C) minimize side reactions .

- Purification : Gradient elution in column chromatography resolves structurally similar byproducts .

Advanced: How to address contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and positive controls .

- Dose-response validation : Compare EC₅₀ values across studies to identify outliers .

- Structural validation : Ensure compound purity (>95% by HPLC) to rule out impurities affecting activity .

Basic: What are the hypothesized biological targets of this compound?

- Enzyme inhibition : Potential interaction with Bcl-2/Mcl-1 for anticancer activity, based on indole-acetamide derivatives .

- Receptor modulation : The oxadiazole and triazole moieties may bind to kinase or GPCR targets .

Further studies using molecular docking (e.g., AutoDock Vina) and in vitro binding assays are required .

Advanced: How to design derivatives for enhanced biological activity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to improve target affinity .

- Scaffold hybridization : Combine indole with triazole or thiazolidinedione moieties to exploit dual mechanisms .

- SAR studies : Test derivatives in a panel of assays (e.g., antiproliferative, enzyme inhibition) to correlate structure with activity .

Advanced: What methodologies elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding modes with targets like Bcl-2 using Schrödinger Suite .

- In vitro assays : Measure caspase activation (apoptosis) or kinase inhibition (e.g., EGFR) .

- CRISPR/Cas9 knockout : Validate target specificity by deleting putative receptors in cell models .

Basic: Which analytical techniques ensure compound purity and stability?

- HPLC : Purity assessment with C18 columns and UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage .

- Lyophilization : Stabilizes the compound for long-term storage at -20°C .

Advanced: How to resolve discrepancies in synthesis protocols across studies?

- Solvent comparison : DMF vs. THF may affect oxadiazole cyclization rates; optimize via kinetic studies .

- Catalyst screening : Compare zeolite (Y-H) with acidic resins for byproduct suppression .

- Reaction monitoring : Use TLC or in-situ IR to identify optimal reaction termination points .

Basic: What are the solubility and formulation considerations for in vivo studies?

- Solubility enhancers : Use DMSO for stock solutions (≤10% v/v) to avoid precipitation .

- Nanoparticle encapsulation : Improves bioavailability for poorly water-soluble derivatives .

- Stability testing : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.